B1579710 L-SERINE-N-FMOC (13C3; 15N)

L-SERINE-N-FMOC (13C3; 15N)

Cat. No.: B1579710
M. Wt: 331.30
Attention: For research use only. Not for human or veterinary use.
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Description

Structure and Isotopic Labeling L-SERINE-N-FMOC (13C3; 15N) is a chemically modified derivative of the non-essential amino acid L-serine. The molecule features a 9-fluorenylmethyloxycarbonyl (FMOC) protective group on its α-amino group, which is critical for solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions . The compound is uniquely labeled with three carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, achieving isotopic purities of 97–99% for both isotopes . This dual labeling enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) .

Synthesis and Applications
The synthesis of 13C/15N-labeled serine derivatives typically involves enzymatic or chemical methods. For instance, describes the use of isotopically enriched precursors (e.g., 13C3-glucose or 15N-ammonium chloride) in enzymatic pathways to produce labeled serine . In metabolic research, L-SERINE-N-FMOC (13C3; 15N) is employed to study one-carbon metabolism in cancer cells, where serine contributes to glycine and formate production via mitochondrial enzymes like SHMT2 and MTHFD2 . Its stable isotopes allow unambiguous detection in complex biological matrices, such as purine biosynthesis pathways .

Properties

Molecular Weight

331.30

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Isotopic Labeling Patterns and Purity

The table below compares isotopic configurations and purity levels of L-SERINE-N-FMOC (13C3; 15N) with structurally related compounds:

Compound Name Isotopic Labels Purity (%) Catalog No. (Example) Key Applications
L-SERINE-N-FMOC (13C3; 15N) 13C3, 15N 97–99 CNLM-8403 NMR, MS, metabolic tracing
L-SERINE-N-FMOC, O-tert-butyl ether 1-13C 99 CLM-8167 Peptide synthesis (hydroxyl protection)
L-SERINE-N-FMOC, O-tert-butyl ether 15N 98 NLM-4630 Isotope dilution assays
L-SERINE-N-FMOC, O-tert-butyl ether 13C3, 15N 99 CNLM-4755 Dual isotopic NMR/MS studies
L-Serine-13C3,15N,2,3,3-d3 13C3, 15N, D3 97–99 N/A Deuterium-assisted MS fragmentation
L-Proline-N-FMOC (13C5; 15N) 13C5, 15N 97–99 CNLM-4347 Protein structure determination

Key Observations :

  • Isotopic Specificity : Unlike single-labeled variants (e.g., 1-13C or 15N-only), L-SERINE-N-FMOC (13C3; 15N) provides comprehensive labeling of all three carbons and the nitrogen atom, minimizing natural isotope interference in MS/MS and 2D-NMR studies .
  • Structural Modifications : The O-tert-butyl ether derivatives (e.g., CLM-8167) protect the hydroxyl group during peptide synthesis, enhancing solubility in organic solvents . However, this modification limits their utility in metabolic studies requiring free hydroxyl groups .
  • Deuterium-Labeled Analogs : Compounds like L-Serine-13C3,15N,2,3,3-d3 incorporate deuterium for improved MS sensitivity but may alter metabolic kinetics due to isotopic effects .

Metabolic Pathway Studies

  • L-SERINE-N-FMOC (13C3; 15N) was used to trace serine flux into formate and glycine in cancer cells, revealing compartmentalized one-carbon metabolism in mitochondria .
  • In contrast, 13C1,2,3-labeled serine (without 15N) lacks the nitrogen tracer, making it unsuitable for studying nitrogen-dependent pathways like nucleotide synthesis .

Analytical Techniques

  • NMR : The 13C3/15N labeling pattern simplifies spectral interpretation by eliminating 13C-15N coupling artifacts, a challenge in singly labeled analogs .
  • Mass Spectrometry: Dual labeling reduces background noise in high-resolution MS, enabling detection of low-abundance metabolites like [13C3]oxaloacetate in bacterial cultures .
Limitations and Trade-offs
  • Cost vs. Utility : Dual-labeled compounds (13C3; 15N) are costlier than single-labeled versions but offer superior analytical precision .
  • Isotopic Purity : Lower-purity variants (97–99% vs. >99%) may introduce signal overlap in quantitative MS, necessitating rigorous purification .

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